molecular formula C16H26N2O B12528614 N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide CAS No. 828911-66-6

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide

Cat. No.: B12528614
CAS No.: 828911-66-6
M. Wt: 262.39 g/mol
InChI Key: LDPDEHMUCDFKEK-UHFFFAOYSA-N
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Description

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a dimethylphenylacetamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide typically involves the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide
  • 2-Diethylaminoethyl 4-nitrobenzoate
  • N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide hydrochloride

Uniqueness

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its diethylaminoethyl group and dimethylphenylacetamide core make it particularly versatile in various chemical reactions and applications .

This compound’s distinctiveness lies in its ability to participate in a wide range of chemical reactions and its potential applications in diverse scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and development.

Biological Activity

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide, also known by its CAS number 1379065-77-6, is a compound that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}

This structure features a diethylamino group and a 2,5-dimethylphenyl moiety attached to an acetamide functional group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets.

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antithrombotic Effects : Preliminary studies suggest that this compound may inhibit thromboxane A2 synthase, which plays a crucial role in platelet aggregation. This action could position the compound as a candidate for antithrombotic therapy .
  • Urease Inhibition : Compounds similar to this compound have shown potential in inhibiting urease activity, which is significant in the treatment of certain urinary tract infections and kidney stones .

Case Studies and Research Findings

Several studies have investigated the biological activity of acetamide derivatives, including this compound:

  • Study on Antimicrobial Activity : A comparative study assessed the zone of inhibition of various compounds against S. aureus and Candida albicans. The results indicated that this compound exhibited comparable or superior inhibitory effects relative to standard antibiotics .
  • Pharmacokinetics : In vivo pharmacokinetic studies demonstrated rapid absorption and metabolism of related acetamides in animal models, suggesting favorable bioavailability profiles for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing the biological activity of acetamides. For instance, the presence of diethylamino groups has been correlated with increased antimicrobial potency .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024
Candida albicans1564

Properties

CAS No.

828911-66-6

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[4-[2-(diethylamino)ethyl]-2,5-dimethylphenyl]acetamide

InChI

InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-15-10-13(4)16(11-12(15)3)17-14(5)19/h10-11H,6-9H2,1-5H3,(H,17,19)

InChI Key

LDPDEHMUCDFKEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=C(C=C(C(=C1)C)NC(=O)C)C

Origin of Product

United States

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